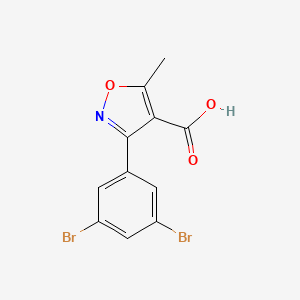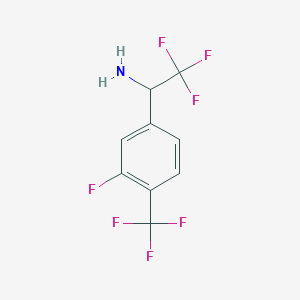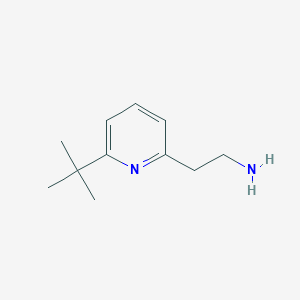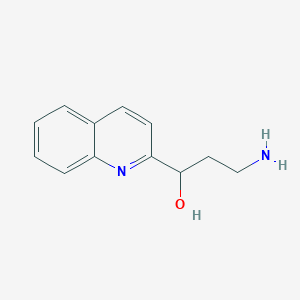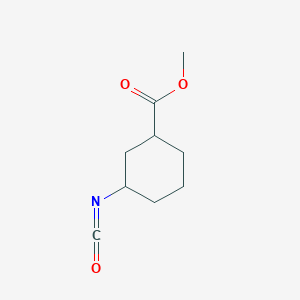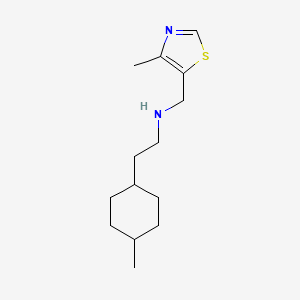
1-(4-Ethylphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is a derivative of prop-2-en-1-ol, featuring an ethyl group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the hydrolysis of allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ] Another method involves the rearrangement of propylene oxide, catalyzed by potassium alum at high temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of allyl chloride or the rearrangement of propylene oxide. These methods are preferred due to their efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects on biological systems are mediated through interactions with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Allyl Alcohol (Prop-2-en-1-ol): A simpler analog with similar reactivity but lacking the ethylphenyl group.
1-(4-Chloro-3-ethylphenyl)prop-2-en-1-ol: A chlorinated analog with different chemical properties and reactivity.
1,1-Bis(4-fluorophenyl)prop-2-en-1-ol: A fluorinated analog with distinct physical and chemical characteristics .
Uniqueness: 1-(4-Ethylphenyl)prop-2-en-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which imparts specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8,11-12H,2-3H2,1H3 |
Clé InChI |
DAVBSTSSZSJOIU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






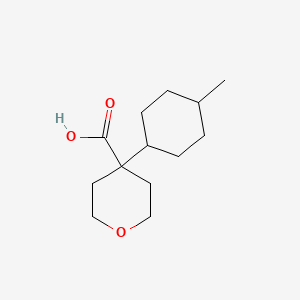
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
